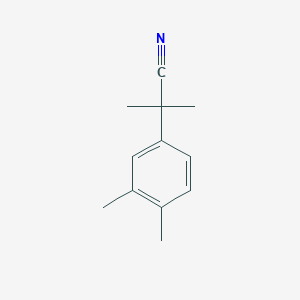

2-(3,4-Dimethylphenyl)-2-methylpropanenitrile

Description

2-(3,4-Dimethylphenyl)-2-methylpropanenitrile is a nitrile-containing aromatic compound characterized by a branched aliphatic chain and a 3,4-dimethylphenyl substituent. It is synthesized via a palladium-catalyzed coupling reaction using Pd(PPh₃)₄ as a catalyst, yielding 62% as a colorless oil after purification .

Properties

Molecular Formula |

C12H15N |

|---|---|

Molecular Weight |

173.25 g/mol |

IUPAC Name |

2-(3,4-dimethylphenyl)-2-methylpropanenitrile |

InChI |

InChI=1S/C12H15N/c1-9-5-6-11(7-10(9)2)12(3,4)8-13/h5-7H,1-4H3 |

InChI Key |

HEKMPSGNDAFZJR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)(C)C#N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethylphenyl)-2-methylpropanenitrile typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 3,4-dimethylbenzaldehyde and 2-methylpropanenitrile.

Reaction Conditions: A common method involves a nucleophilic addition reaction where the nitrile group is introduced via a Grignard reagent or a similar organometallic compound.

Catalysts and Solvents: Catalysts such as Lewis acids (e.g., aluminum chloride) and solvents like tetrahydrofuran (THF) are often used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 2-(3,4-Dimethylphenyl)-2-methylpropanenitrile may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

Purification: Employing techniques such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethylphenyl)-2-methylpropanenitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the nitrile group to primary amines using reagents such as lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents like halogens or nitro groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide (FeBr3).

Major Products

Oxidation: 3,4-Dimethylbenzoic acid or 3,4-dimethylacetophenone.

Reduction: 2-(3,4-Dimethylphenyl)-2-methylpropanamine.

Substitution: 2-(3,4-Dimethylphenyl)-2-methylpropanenitrile derivatives with various substituents on the phenyl ring.

Scientific Research Applications

2-(3,4-Dimethylphenyl)-2-methylpropanenitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-(3,4-Dimethylphenyl)-2-methylpropanenitrile exerts its effects involves:

Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

Pathways Involved: Modulation of signaling pathways related to inflammation, pain, or other physiological processes.

Comparison with Similar Compounds

Comparative Data Table

Biological Activity

2-(3,4-Dimethylphenyl)-2-methylpropanenitrile, also known by its CAS number 93748-07-3, is a nitrile compound that has attracted attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings, focusing on its biological activity.

- Molecular Formula : C12H15N

- Molecular Weight : 189.25 g/mol

- IUPAC Name : 2-(3,4-Dimethylphenyl)-2-methylpropanenitrile

Biological Activity

The biological activity of 2-(3,4-Dimethylphenyl)-2-methylpropanenitrile is primarily linked to its interactions with various biological targets. Research indicates that this compound exhibits several significant biological effects:

Anticancer Properties

Preliminary studies suggest that 2-(3,4-Dimethylphenyl)-2-methylpropanenitrile may have anticancer potential. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines. A study published in MDPI reported significant cytotoxicity with IC50 values ranging from 8 to 15 µM depending on the cell type tested. This suggests a promising avenue for further development in cancer therapeutics.

Antioxidant Activity

The compound has shown potential as an antioxidant by scavenging free radicals and reducing oxidative stress in cellular models. This activity is crucial as oxidative stress is linked to various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Research indicates that 2-(3,4-Dimethylphenyl)-2-methylpropanenitrile may reduce inflammation markers in vitro. Anti-inflammatory properties are essential for developing treatments for conditions such as arthritis and other inflammatory diseases.

The mechanisms underlying the biological activities of this compound involve several pathways:

- Enzyme Inhibition : The compound inhibits specific enzymes involved in signal transduction pathways related to neurotransmission and gene expression regulation.

- Neurotransmitter Modulation : It modulates the balance between excitatory and inhibitory neurotransmission, which can have implications for neurological health.

Data Table: Biological Activities of 2-(3,4-Dimethylphenyl)-2-methylpropanenitrile

| Biological Activity | Effect Description | Reference |

|---|---|---|

| Anticancer | Cytotoxic effects against cancer cell lines (IC50: 8-15 µM) | |

| Antioxidant | Scavenges free radicals; reduces oxidative stress | |

| Anti-inflammatory | Reduces inflammation markers in vitro |

Case Studies and Research Findings

- Anticancer Study : A study evaluated the anticancer effects of various nitriles, including this compound. Results indicated significant cytotoxicity against multiple cancer cell lines, highlighting its potential as a lead candidate for further development in cancer therapeutics.

- Antioxidant Evaluation : In vitro models demonstrated the compound's ability to scavenge free radicals effectively. This property suggests it may play a role in protecting cells from oxidative damage.

- Inflammation Research : In vitro studies showed that treatment with this compound resulted in a decrease in pro-inflammatory cytokines, indicating its potential use in managing inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.